molecular formula C4H8N2O4 B556924 (2R,3S)-2,3-Diaminosuccinic acid CAS No. 23220-52-2

(2R,3S)-2,3-Diaminosuccinic acid

Cat. No. B556924
Key on ui cas rn: 23220-52-2
M. Wt: 148.12 g/mol
InChI Key: PGNYNCTUBKSHHL-XIXRPRMCSA-N
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Patent
US05610141

Procedure details

Meso-2,3-bis(benzylamino)succinic acid (9.5 g, 0.029 mol) was dissolved in a mixture of glacial acetic acid (50 ml) and concentrated hydrochloric acid (50 ml). Hydrogenolysis was effected at ambient temperature with 10% palladium on charcoal (1.0 g) as catalyst. The reaction was run until NMR showed that unreacted starting material was no longer present. Water (100 ml) was added and the catalyst was removed by filtration. The filtrate was concentrated (rotavapor) and the residue was dissolved in dilute aqueous sodium hydroxide. pH was adjusted to approximately 5 upon addition of glacial acetic acid. Crystals were filtered off and washed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(C[NH:8][CH:9]([C:22]([OH:24])=[O:23])[CH:10]([NH:14]CC2C=CC=CC=2)[C:11]([OH:13])=[O:12])=CC=1.O>C(O)(=O)C.Cl.[Pd]>[CH:9]([NH2:8])([C:22]([OH:24])=[O:23])[CH:10]([NH2:14])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated (rotavapor)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dilute aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
pH was adjusted to approximately 5 upon addition of glacial acetic acid
FILTRATION
Type
FILTRATION
Details
Crystals were filtered off
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
Smiles
C(C(C(=O)O)N)(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05610141

Procedure details

Meso-2,3-bis(benzylamino)succinic acid (9.5 g, 0.029 mol) was dissolved in a mixture of glacial acetic acid (50 ml) and concentrated hydrochloric acid (50 ml). Hydrogenolysis was effected at ambient temperature with 10% palladium on charcoal (1.0 g) as catalyst. The reaction was run until NMR showed that unreacted starting material was no longer present. Water (100 ml) was added and the catalyst was removed by filtration. The filtrate was concentrated (rotavapor) and the residue was dissolved in dilute aqueous sodium hydroxide. pH was adjusted to approximately 5 upon addition of glacial acetic acid. Crystals were filtered off and washed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(C[NH:8][CH:9]([C:22]([OH:24])=[O:23])[CH:10]([NH:14]CC2C=CC=CC=2)[C:11]([OH:13])=[O:12])=CC=1.O>C(O)(=O)C.Cl.[Pd]>[CH:9]([NH2:8])([C:22]([OH:24])=[O:23])[CH:10]([NH2:14])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated (rotavapor)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dilute aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
pH was adjusted to approximately 5 upon addition of glacial acetic acid
FILTRATION
Type
FILTRATION
Details
Crystals were filtered off
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
Smiles
C(C(C(=O)O)N)(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05610141

Procedure details

Meso-2,3-bis(benzylamino)succinic acid (9.5 g, 0.029 mol) was dissolved in a mixture of glacial acetic acid (50 ml) and concentrated hydrochloric acid (50 ml). Hydrogenolysis was effected at ambient temperature with 10% palladium on charcoal (1.0 g) as catalyst. The reaction was run until NMR showed that unreacted starting material was no longer present. Water (100 ml) was added and the catalyst was removed by filtration. The filtrate was concentrated (rotavapor) and the residue was dissolved in dilute aqueous sodium hydroxide. pH was adjusted to approximately 5 upon addition of glacial acetic acid. Crystals were filtered off and washed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(C[NH:8][CH:9]([C:22]([OH:24])=[O:23])[CH:10]([NH:14]CC2C=CC=CC=2)[C:11]([OH:13])=[O:12])=CC=1.O>C(O)(=O)C.Cl.[Pd]>[CH:9]([NH2:8])([C:22]([OH:24])=[O:23])[CH:10]([NH2:14])[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated (rotavapor)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dilute aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
pH was adjusted to approximately 5 upon addition of glacial acetic acid
FILTRATION
Type
FILTRATION
Details
Crystals were filtered off
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
Smiles
C(C(C(=O)O)N)(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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